1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride
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Overview
Description
1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride is a chemical compound with a molecular formula of C11H14N3O·HCl. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride typically involves the reaction of 3-methylphenol with 1-methyl-3-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: Similar in structure but with a methoxy group instead of a methylphenoxy group.
1-Methyl-1H-pyrazol-3-amine hydrochloride: Similar core structure but different substitution pattern.
Uniqueness
1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
CAS No. |
1431965-60-4 |
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Molecular Formula |
C11H14ClN3O |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-4-3-5-9(6-8)15-11-10(12)7-14(2)13-11;/h3-7H,12H2,1-2H3;1H |
InChI Key |
MBAQOPUVFSTOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NN(C=C2N)C.Cl |
Origin of Product |
United States |
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